2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

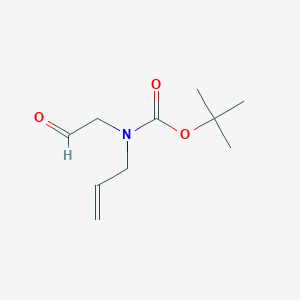

“2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” is a type of ester. Esters are organic compounds that are derived from carboxylic acids and alcohols . They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . In this case, the carboxylic acid part is “2alpha-Benzylcyclopropane-1beta-carboxylic acid” and the alcohol part is "ethyl" .

Synthesis Analysis

The synthesis of esters like “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” typically involves the reaction between a carboxylic acid and an alcohol . This reaction, known as esterification, is often catalyzed by an acid . The specific synthesis process for this compound is not detailed in the search results.Chemical Reactions Analysis

Esters, including “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester”, can undergo a variety of chemical reactions. For instance, they can be hydrolyzed back into a carboxylic acid and an alcohol under acidic or basic conditions . They can also react with Grignard reagents . The specific reactions that this compound can undergo are not detailed in the search results.Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so they have lower boiling points than their carboxylic acid and alcohol counterparts . They can engage in hydrogen bonding with water molecules, so esters of low molar mass are somewhat soluble in water . The specific physical and chemical properties of “2alpha-Benzylcyclopropane-1beta-carboxylic acid ethyl ester” are not provided in the search results.科学的研究の応用

Ester Synthesis in Aqueous Environments

- Scientific Field : Biochemistry and Industrial Chemistry

- Summary of Application : Esters are a family of organic molecules used in a broad range of applications, from flavors and fragrances to agricultural chemicals . The industrial processes used to make them require organic solvents, acid or base catalysts, and heat .

- Methods of Application : Many natural organisms make esters under sustainable conditions involving using enzyme catalysts in water at ambient temperature . An alternative enzyme, carboxylic acid reductase, has been shown to be ideally suited to the task . Carboxylic acid reductase naturally produces aldehydes, but it can be used to efficiently produce esters instead when a co-substrate was changed .

- Results or Outcomes : This method offers an efficient and environmentally friendly way to make an important set of industrial chemicals .

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives

- Scientific Field : Organic Chemistry and Green Chemistry

- Summary of Application : The prevalence of amides in biological systems and chemical fields such as polymers, materials, and natural products drives continuous research on novel procedures to obtain these ubiquitous functional groups .

- Methods of Application : Efforts are mainly focused around the discovery of direct and catalytic methods that are more atom economic, safe, and practical for diversified applications . The goal is to emphasize mechanistic and catalytic aspects, but also to discuss substrate tolerance and racemization issues .

- Results or Outcomes : The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it has grown exponentially in the last decade .

特性

IUPAC Name |

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOACXUOASKUNMQ-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate | |

CAS RN |

27278-76-8 |

Source

|

| Record name | rac-ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)

![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)

![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)